1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole ring fused with a pyridine ring
Preparation Methods
. This method is favored for its efficiency and high yield. The reaction conditions generally include the use of a copper(I) catalyst, an azide, and an alkyne in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole ring.
Chemical Reactions Analysis
1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The specific molecular targets and pathways depend on the nature of the metal ion and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
N-(Pyridin-4-yl)pyridin-4-amine: This compound also features a pyridine ring and is used in similar applications, including coordination chemistry and drug design.
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound has a similar structure and is used in the study of enzyme inhibition and as a potential therapeutic agent.
1H-Pyrazolo[3,4-b]pyridines: These compounds are structurally related and have applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its ability to form stable coordination complexes with a variety of metal ions, making it a versatile ligand in both chemical and biological research.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-4-12-11(3-1)14-15-16(12)9-10-5-7-13-8-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWMQXUVJCCLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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